quassidine B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4,8-dimethoxy-9H-pyrido[3,4-b]indol-1-yl)-1-(9H-pyrido[3,4-b]indol-1-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3/c1-33-21-9-5-7-17-23-22(34-2)14-29-19(26(23)31-24(17)21)10-11-20(32)27-25-16(12-13-28-27)15-6-3-4-8-18(15)30-25/h3-9,12-14,20,30-32H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRVQNNTQSYWRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC3=C2C(=CN=C3CCC(C4=NC=CC5=C4NC6=CC=CC=C56)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation and Comprehensive Structural Characterization of Quassidine B
Spectroscopic and Spectrometric Elucidation Techniques
Electronic Circular Dichroism (ECD) Spectroscopy for Stereochemical Assignment
Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration (AC) of chiral molecules by examining their interaction with circularly polarized light. This method relies on the differential absorption of left and right circularly polarized light by chiral substances, which arises from molecular electronic transitions rsc.orgpurechemistry.orgucalgary.ca. ECD spectroscopy is particularly valuable in natural product chemistry for assigning the stereochemistry of complex molecules, often in conjunction with computational methods like time-dependent density functional theory (TD-DFT) researchgate.netnih.govnih.gov.
While specific ECD spectral data for quassidine B were not directly detailed in the provided search results, the general application of ECD in determining the absolute configuration of related natural products highlights its utility. For instance, ECD has been used to assign the absolute configurations of spiro-flavonoids and other complex natural products researchgate.netnih.gov. The technique can also be sensitive to conformational changes and the presence of specific functional groups that act as chromophores ucalgary.canih.gov.
Stereoisomeric Forms and Enantiomeric Resolution of this compound Related Structures
Stereoisomers are compounds with the same molecular formula and connectivity but differ in the spatial arrangement of their atoms copbela.orguou.ac.in. Enantiomers are a specific type of stereoisomer that are non-superimposable mirror images of each other, possessing opposite configurations at their chiral centers purechemistry.orgcopbela.orgsigmaaldrich.com. Diastereomers, another type of stereoisomer, are not mirror images and can arise when a molecule has multiple chiral centers; they typically have different physical and chemical properties copbela.orguou.ac.in.
The resolution of racemic mixtures—mixtures containing equal amounts of two enantiomers—is a critical process in chemistry, especially for pharmaceuticals where different enantiomers can exhibit vastly different biological activities sigmaaldrich.comminia.edu.eglibretexts.org. Since enantiomers possess identical physical properties (e.g., solubility, boiling point, melting point), they cannot be separated by conventional physical techniques like simple crystallization or distillation copbela.orgminia.edu.eglibretexts.org.
Methods for resolving enantiomers typically exploit the formation of diastereomeric intermediates, which do have different physical properties and can thus be separated minia.edu.eglibretexts.org. Common strategies include:
Formation of Diastereomeric Salts: Reacting a racemic mixture of a chiral acid or base with an enantiomerically pure chiral base or acid, respectively, forms diastereomeric salts that can be separated by crystallization minia.edu.eglibretexts.org.
Chiral Chromatography: Utilizing chiral stationary phases (CSPs) in chromatographic techniques (e.g., HPLC) allows for the separation of enantiomers based on their differential interactions with the chiral phase sigmaaldrich.comminia.edu.eg.
Enzymatic or Kinetic Resolution: Employing enzymes or chiral catalysts that selectively react with one enantiomer over the other, leaving the unreacted enantiomer in an enantioenriched state minia.edu.eg.
While specific details on the enantiomeric resolution of this compound itself were not found, the general principles apply to any chiral compound. Research into related compounds, such as picrasidine Y, a β-carboline alkaloid, has involved ECD analysis for absolute configuration determination, indicating the importance of these techniques in the study of compounds from similar natural sources nih.govdntb.gov.ua. The ability to differentiate enantiomers and determine enantiopurity is essential, with ECD spectroscopy serving as a valuable tool for this purpose, often correlated with chiral chromatography or other spectroscopic methods nih.govnih.gov.
Biosynthetic Investigations and Proposed Pathways for Quassidine B
Precursor Identification and Early Biosynthetic Steps for β-Carboline Alkaloids
The primary precursor for the vast majority of β-carboline alkaloids is the essential amino acid L-tryptophan acs.orgnih.govresearchgate.netnih.govwikipedia.orgacs.orgutm.mymdpi.comanalis.com.mycjnmcpu.comfrontiersin.orgcsic.essci-hub.seresearchgate.netacs.orgresearchgate.netpnas.orgcjnmcpu.comresearchgate.net. Tryptophan is biosynthesized via the shikimate pathway wikipedia.org. The initial and critical step in forming the β-carboline skeleton is the Pictet-Spengler reaction (PSR) acs.orgnih.govnih.govacs.orgutm.myanalis.com.mycjnmcpu.comfrontiersin.orgpnas.orgcjnmcpu.comresearchgate.netresearchgate.net. This reaction involves the condensation of tryptamine (B22526) (derived from tryptophan via decarboxylation, often catalyzed by tryptophan decarboxylase, TDC) with an aldehyde or α-keto acid acs.orgnih.govnih.govacs.orgutm.myanalis.com.mycjnmcpu.comfrontiersin.orgpnas.orgcjnmcpu.comresearchgate.netresearchgate.net.
Commonly, simple aldehydes like formaldehyde, or α-dicarbonyl compounds such as glyoxal (B1671930), methylglyoxal (B44143), and 3-deoxyglucosone, can react with tryptophan or tryptamine to yield various β-carboline derivatives acs.orgnih.govresearchgate.netnih.govacs.orgutm.mymdpi.comanalis.com.myfrontiersin.orgcsic.es. For instance, the reaction of L-tryptophan with glyoxal or methylglyoxal can produce β-carbolines with hydroxyl or hydroxymethyl substituents acs.orgcsic.es. The Pictet-Spenglerase enzyme, such as McbB, is highlighted as a key enzyme for constructing the β-carboline core through this cyclization process researchgate.net. In some cases, particularly in plants, the reaction of tryptamine with secologanin, catalyzed by strictosidine (B192452) synthase (STR), is a crucial step in the biosynthesis of more complex terpenoid indole (B1671886) alkaloids, which share the β-carboline structural motif cjnmcpu.comcjnmcpu.comresearchgate.netmdpi.comresearchgate.net.
Enzymatic Transformations in Related Alkaloid Biosynthesis
Following the formation of the basic β-carboline skeleton, a series of enzymatic transformations can occur to generate diverse alkaloid structures acs.orgpnas.orgthieme-connect.comfrontiersin.orgmdpi.compeerj.comresearchgate.netnih.govnih.govnih.gov. Cytochrome P450 monooxygenases (CYPs) are frequently implicated in these modifications, catalyzing reactions such as hydroxylation, oxidation, and O-demethylation acs.orgthieme-connect.comfrontiersin.orgmdpi.compeerj.comresearchgate.netnih.govnih.govnih.gov. For example, specific CYP enzymes are involved in the modification of β-carbolines, leading to various hydroxylated or oxidized products acs.orgresearchgate.netnih.gov. Methyltransferases (OMTs) also play a role in modifying alkaloid structures through methylation thieme-connect.compeerj.com.
In fungal biosynthesis, genes encoding β-carboline hydroxylases (e.g., a CYP gene like Fcs2) and methyltransferases (e.g., Fcs3) have been identified, working in conjunction with Pictet-Spenglerase genes to produce modified β-carboline glycosides pnas.org. The biosynthesis of kitasetaline, a mercapturic acid derivative of a β-carboline, involves specific genes for the core structure and a gene for modification, such as a mycothiol-S-conjugate amidase researchgate.netoup.comnih.gov.
Hypothesized Dimerization Mechanisms in Bis-β-Carboline Formation
Bis-β-carboline alkaloids, such as Quassidine B, are formed through the dimerization of two β-carboline monomer units nih.govwikipedia.org. Several mechanisms are proposed for the formation of dimeric alkaloids in nature and in laboratory settings. These include Mannich reactions, Michael additions, condensation reactions, and notably, oxidative coupling wikipedia.org.
Phenol oxidative coupling (POC) is a significant pathway for forming dimeric natural products, often mediated by enzymes like peroxidases and laccases, or by chemical oxidants nih.govmdpi.comrsc.orgacs.orgrsc.org. This process typically involves the generation of radical intermediates, which then combine to form new carbon-carbon (C-C) or carbon-oxygen (C-O) bonds nih.govmdpi.comacs.orgrsc.org. For example, radical-mediated dimerization has been employed to synthesize dimeric alkaloids nih.gov.
Specific to bis-β-carbolines, pathways involving regio-selective formal aza-[4 + 2] cycloaddition and late-stage C–H functionalization have been proposed and synthetically demonstrated for related compounds like picrasidines nih.gov. The dimerization of β-carboline alkaloids can also occur through thermal or catalyzed reactions, such as the thiazolium-catalyzed Stetter reaction nih.gov.
Genetic and Transcriptomic Approaches to Elucidate Biosynthetic Genes
Elucidating the genetic basis of alkaloid biosynthesis often relies on comparative transcriptome analysis, which allows for the identification of genes differentially expressed in tissues with high alkaloid accumulation or under specific environmental conditions thieme-connect.commdpi.compeerj.comnih.govmdpi.comcabidigitallibrary.orgbiotechnologia-journal.org. By analyzing RNA sequencing data, researchers can identify candidate genes encoding enzymes involved in key biosynthetic steps, such as those responsible for the Pictet-Spengler reaction, oxidation, methylation, and dimerization acs.orgpnas.orgthieme-connect.comfrontiersin.orgmdpi.compeerj.comresearchgate.netnih.govnih.gov.
Studies in various plant species have successfully employed transcriptomics to uncover genes related to alkaloid biosynthesis. For instance, comparative transcriptome analysis in Stephania tetrandra identified genes involved in isoquinoline (B145761) alkaloid biosynthesis thieme-connect.com, while similar approaches in Stephania yunnanensis revealed CYP80 enzymes crucial for aporphine (B1220529) alkaloid synthesis mdpi.com. In Sophora flavescens, transcriptomic data helped identify transcription factors regulating alkaloid production mdpi.com.
The identification of gene clusters associated with specific alkaloids provides a roadmap for understanding the entire biosynthetic pathway researchgate.netpnas.orgoup.comnih.gov. Heterologous expression of these identified genes in microbial hosts is a powerful technique to confirm their function and to produce the target alkaloids or their precursors, thereby validating the proposed biosynthetic routes pnas.orgresearchgate.netoup.comnih.gov.
Advanced Synthetic Methodologies for Quassidine B and Analogs
Total Synthesis Approaches to the Core Bis-β-Carboline Skeleton
The total synthesis of bis-β-carboline alkaloids has seen significant advancements, with several key strategies emerging for constructing their intricate frameworks.
Synthesis of Picrasidines G, S, R, and T: The first total syntheses of the picrasidine family, including G, S, R, and T, have been reported, showcasing divergent approaches. Picrasidines G, S, and T, which feature an indolotetrahydroquinolizinium (ITHQ) skeleton, were efficiently synthesized through a late-stage, regio-selective aza-[4 + 2] cycloaddition of vinyl β-carboline alkaloids. pku.edu.cnrsc.orgnih.govresearchgate.net This strategy is particularly noteworthy as it suggests a potential biosynthetic pathway for this class of compounds. The synthesis of the requisite tetrahydro-β-carboline precursors often relies on the classic Pictet–Spengler reaction, typically involving tryptamine (B22526) and an aldehyde, followed by oxidation steps. pku.edu.cn Picrasidine R, characterized by a 1,4-diketone linker connecting two β-carboline units, was synthesized via a thiazolium-catalyzed Stetter reaction. pku.edu.cnrsc.orgnih.gov
Synthesis of Manzamine C, Orthoscuticelline C, and Quassidine S: The total syntheses of these β-carboline alkaloids have been achieved, with a key step involving the regioselective olefin hydrofunctionalization of 1-vinyl-β-carboline (pavettine). acs.orgnih.govacs.orgacs.org This methodology allows for the direct introduction of nucleophiles onto the vinyl group, bypassing the need for extensive protecting group manipulations or oxidation state adjustments. The implementation of this strategy has led to more concise synthetic routes, such as the 6-step synthesis of manzamine C, significantly shorter than previous approaches. acs.org
Construction of Novel Bis-β-carboline Scaffolds: Strategies employing "one-pot" condensation-Mannich reactions have been developed for the efficient construction of novel bis-β-carboline scaffolds, yielding derivatives in good yields. acs.orgnih.gov Furthermore, metal-free, one-pot approaches have been established for the synthesis of N-fused bis β-carbolines through the simultaneous formation of three C–N bonds. sci-hub.se
Synthesis of Functionalized Heterocycles: Aza-annulation reactions involving tetrahydro-β-carboline-derived enaminones and nitroenamines with various bis-electrophiles have been employed to access functionalized indolizino[8,7-b]indoles, pyrido[1,2-a:3,4-b′]diindoles, and indolo[2,3-a]quinolizidine-4-ones, providing rapid access to complex, non-natural indole (B1671886) alkaloids. acs.org
Regioselective and Stereoselective Synthetic Strategies
Controlling the precise location and spatial arrangement of atoms during synthesis is paramount for complex molecules like bis-β-carbolines.
Regioselective Aza-[4 + 2] Cycloaddition: The regio-selectivity of the aza-[4 + 2] cycloaddition employed in the synthesis of ITHQ-type alkaloids has been elucidated through computational studies, which identified a stepwise mechanism and quantified the regioselectivity with a ΔΔG value of 3.77 kcal mol−1. pku.edu.cnrsc.orgnih.gov
Regioselective Olefin Hydrofunctionalization: The hydrofunctionalization of vinyl β-carbolines demonstrates high regioselectivity, enabling the controlled introduction of various nucleophiles. acs.orgnih.govacs.orgacs.org
C–H Functionalization for Site Selectivity: Iridium-catalyzed C–H borylation has emerged as a powerful tool for achieving site-selective functionalization, particularly at the C-8 position of β-carboline substrates. This strategy is instrumental for diversity-oriented synthesis and late-stage modifications. pku.edu.cnrsc.orgnih.govresearchgate.netsigmaaldrich.com Similarly, palladium(II)-catalyzed regioselective hydrocarbofunctionalization of N-alkenyl amides, guided by a removable directing group, offers precise control over functionalization. researchgate.net Ruthenium(II)-catalyzed regioselective hydroxymethylation via C–H activation has also been developed, exclusively yielding mono-hydroxymethylated products. acs.org
Stereoselective Aza-[4 + 2] Cycloaddition: Cooperative catalysis involving a Ru(II) salt and a chiral aminothiourea has enabled the enantioselective and diastereoselective synthesis of functionalized indoloquinolizidine-2-ones through an oxidative formal aza-[4 + 2] cycloaddition, combined with amine oxidative dehydrogenation. mdpi.com
Sequential Cyclization Strategies: The Pictet–Spengler reaction, a cornerstone for β-carboline synthesis, has been integrated with gold-catalyzed intramolecular hydroamination to access diverse tetrahydro-β-carboline fused isoquinoline (B145761) analogues, offering potential for stereocontrol. sci-hub.se
Development of Novel Chemical Reactions for Quassidine B Construction
Several novel or refined chemical reactions have been instrumental in the synthesis of bis-β-carboline alkaloids and their structural motifs.
Thiazolium-Catalyzed Stetter Reaction: This reaction has been successfully applied for the synthesis of picrasidine R, involving the 1,4-addition of an aldehyde to an α,β-unsaturated compound. pku.edu.cnrsc.orgnih.govresearchgate.net
Iridium-Catalyzed C–H Borylation: This methodology provides a direct and efficient route for installing boron functionalities, which can then be further elaborated. Its ability to achieve site-selective C-8 functionalization makes it a valuable tool for both synthesis and diversification. pku.edu.cnrsc.orgnih.govresearchgate.netsigmaaldrich.com
"One-Pot" Condensation-Mannich Reaction: This multi-component reaction offers a streamlined approach to constructing complex bis-β-carboline scaffolds in a single operation. acs.orgnih.gov
Metal-Free One-Pot Synthesis: A novel metal-free, one-pot strategy for the synthesis of N-fused bis β-carbolines has been reported, characterized by the formation of three C–N bonds in a single step. sci-hub.se
Ru-Catalyzed Oxidative Formal Aza-[4 + 2] Cycloaddition: This reaction combines amine oxidative dehydrogenation with aza-[4 + 2] cycloaddition, providing a step-economical pathway to complex heterocyclic systems like functionalized indoloquinolizidine-2-ones. mdpi.com
Diversification Strategies for Structural Analogs
The synthesis of structural analogs of this compound and related bis-β-carbolines is critical for structure-activity relationship studies and the discovery of new bioactive compounds.
Late-Stage C–H Functionalization: The application of iridium-catalyzed C–H borylation at the C-8 position has proven highly effective for the late-stage functionalization and diversification of β-carboline alkaloids, allowing for the rapid generation of structurally varied analogs. pku.edu.cnrsc.orgnih.gov
Palladium-Catalyzed Hydrocarbofunctionalization: This approach has been utilized to diversify tryptamine derivatives, offering a versatile platform for creating libraries of related compounds. researchgate.net
Synthesis of Natural Product-Like Derivatives: In the total synthesis of picrasidines, researchers also generated natural product-like derivatives, demonstrating the utility of the developed methodologies for creating structural variations. pku.edu.cnrsc.org
Elucidation of Biological Activities and Underlying Molecular Mechanisms of Quassidine B
Antimicrobial Activity of Quassidine B
Detailed investigations into the antimicrobial properties of this compound, including its effects on quorum sensing, specific pathogens, and mechanisms of action, are not documented in available research.
Quorum sensing (QS) is a bacterial cell-to-cell communication process that controls virulence and biofilm formation, making it a key target for novel antimicrobial strategies. In the bacterium Chromobacterium violaceum, the CviR protein is a crucial receptor in the QS circuit. frontiersin.orgfrontiersin.org Computational studies on phytochemicals from the plant Picrasma quassioides have explored their potential to inhibit CviR. These in silico docking analyses identified related compounds, quassidine I and quassidine J, as having a strong binding affinity to the CviR protein, suggesting they may act as quorum sensing inhibitors. frontiersin.org However, similar studies or experimental data specifically identifying or confirming the anti-quorum sensing activity of this compound are not present in the available literature.
There is no specific information available regarding the direct antibacterial effects of this compound on pathogens such as Chromobacterium violaceum, the common human pathogen Staphylococcus aureus, or the plant pathogen Xanthomonas oryzae. While various natural compounds are continuously screened for activity against these bacteria, data for this compound has not been reported.
The potential mechanisms by which this compound might exert antibacterial effects, such as the inhibition of specific bacterial proteins like XopQ, have not been studied. The XopQ protein is a type III effector in Xanthomonas oryzae that plays a critical role in the pathogen's ability to suppress the host plant's immune system. Research has focused on other compounds from Picrasma quassioides, again noting that quassidine I and quassidine J showed excellent binding energy to the XopQ protein in computational models. This suggests a potential mechanism for related compounds, but leaves the activity of this compound unconfirmed.
Anti-Inflammatory Activity of this compound
Similarly, the anti-inflammatory profile of this compound is not detailed in the scientific literature. Research into its potential to modulate inflammatory mediators and signaling pathways has not been published.
Pro-inflammatory cytokines, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), are key mediators of the inflammatory response. nih.govnih.gov Studies on other quassinoids, such as isobrucein B, have shown an ability to inhibit the production of cytokines like TNF. nih.gov However, no such data exists for this compound, and its effect on the production of these specific pro-inflammatory molecules remains unknown.
Key signaling pathways that regulate inflammation include the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway, which involves ERK phosphorylation. nih.gov Furthermore, the enzyme cyclooxygenase-2 (COX-2) is a critical component in the synthesis of prostaglandins, which are lipid compounds that mediate inflammation. nih.gov The ability of a compound to interfere with these pathways is a strong indicator of its anti-inflammatory potential. At present, there is no available research demonstrating that this compound interacts with or inhibits the NF-κB or ERK signaling pathways, or COX-2 activity.
Anticancer Activity
Following a comprehensive review of available scientific literature, no specific research studies detailing the anticancer activities of this compound were identified. While the broader class of quassinoids, isolated from plants of the Simaroubaceae family, has been a subject of interest in cancer research, data pertaining specifically to this compound is not available in the public domain. Consequently, a detailed discussion on its effects on cancer cell lines is not possible at this time.
Induction of Apoptosis in Cancer Cell Lines
There is currently no published research that investigates or demonstrates the ability of this compound to induce apoptosis in cancer cell lines.
Inhibition of Cell Proliferation and Migration
Scientific literature lacks studies focused on the effects of this compound on the proliferation and migration of cancer cells. Therefore, no information is available on this specific biological activity.
Molecular Targets and Pathways Mediating Antitumor Effects (e.g., EGFR/STAT3, Caspase-3 Activation)
Due to the absence of research on the anticancer properties of this compound, there is no information regarding its potential molecular targets or the signaling pathways it might modulate, such as the EGFR/STAT3 pathway or the activation of Caspase-3.
Antiparasitic Activity (e.g., Anti-Plasmodial Effects and Protein Synthesis Inhibition)
Similarly, a thorough search of scientific databases did not yield any studies concerning the antiparasitic activities of this compound. There is no available data on its potential anti-plasmodial effects or its ability to inhibit protein synthesis in parasites.
Structure Activity Relationship Sar Investigations of Quassidine B and Derivatives
Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling provides a framework for establishing mathematical relationships between the chemical structure of compounds and their biological activities. This approach utilizes computational methods to analyze molecular descriptors and predict activity, thereby guiding the design of new, more potent analogues. While specific QSAR models developed exclusively for Quassidine B were not detailed in the reviewed literature, studies have been conducted on the broader class of quassinoids. QSAR studies have been performed on quassinoid compounds generally, targeting proteins such as PfEMP1 researchgate.net.
Advanced Analytical and Computational Approaches in Quassidine B Research
High-Resolution Mass Spectrometry for Metabolomic Profiling
High-Resolution Mass Spectrometry (HRMS) plays a pivotal role in the metabolomic profiling of complex natural product extracts, such as those derived from Picrasma quassioides. HRMS provides highly accurate mass measurements, which are critical for determining the elemental composition of compounds like Quassidine B. This precision aids in distinguishing between isobaric compounds and confirming the identity of isolated molecules by comparing experimental mass-to-charge (m/z) ratios with theoretical values. In the context of metabolomics, HRMS allows for the comprehensive profiling of secondary metabolites within a biological sample, providing insights into metabolic pathways and the presence of various related compounds, including potential precursors or derivatives of this compound.
Hyphenated Chromatographic Techniques (e.g., UHPLC-Orbitrap-Ion Trap MS)
Hyphenated chromatographic techniques, particularly Ultra-High Performance Liquid Chromatography (UHPLC) coupled with advanced mass spectrometry detectors like Orbitrap and Ion Trap mass analyzers, are indispensable for the analysis of complex mixtures. Research involving the phytochemical analysis of Picrasma quassioides has utilized UHPLC-Orbitrap-Ion Trap Mass Spectrometry to identify active compounds within its extracts researchgate.net. This powerful combination allows for the efficient separation of closely related compounds, followed by sensitive detection and detailed structural information acquisition through fragmentation patterns. Such techniques are crucial for the isolation, identification, and characterization of specific compounds like this compound from intricate plant matrices, enabling the determination of its purity and structural integrity.
Computational Chemistry in Drug Discovery and Lead Optimization
Computational chemistry offers a suite of tools to predict and understand the behavior of molecules, significantly accelerating the drug discovery process.
Molecular docking is a widely employed computational technique used to predict the preferred orientation of one molecule (ligand) when bound to another (receptor, typically a protein), in order to achieve the maximum binding affinity. While studies have investigated various compounds from Picrasma quassioides for their potential interactions with biological targets, such as quorum sensing receptors like CviR frontiersin.orgnih.gov or bacterial effectors like XopQ researchgate.net, specific molecular docking simulations focusing solely on this compound against identified protein targets are not detailed in the available literature. Related compounds, such as Quassidine I and Quassidine J, have been evaluated in docking studies, providing insights into potential binding modes and affinities for certain protein targets.
Molecular Dynamics (MD) simulations provide a dynamic view of molecular interactions over time, allowing researchers to assess the stability of ligand-protein complexes and refine predicted binding modes. These simulations are vital for understanding the conformational changes and energetic landscape of binding events. Although MD simulations have been performed on related compounds from P. quassioides, such as Kumudine B, in complex with target proteins to evaluate stability and binding affinity researchgate.netfrontiersin.org, specific MD studies focused exclusively on this compound are not extensively detailed in the reviewed literature.
In silico methods are instrumental in predicting the biological activity of compounds and identifying potential molecular targets, thereby guiding experimental investigations. This includes predicting pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity) and potential therapeutic effects. While P. quassioides compounds have been subjected to such predictions, with some related compounds exhibiting favorable drug-like properties researchgate.net, specific in silico predictions for this compound's biological activity or target identification are not prominently detailed in the current research landscape.
NMR-Based Metabolomics for Identification of Biosynthetic Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation of organic molecules, including natural products like this compound spandidos-publications.combvsalud.org. NMR-based metabolomics can be particularly powerful for identifying metabolic pathways and tracking biosynthetic intermediates. While NMR is routinely used to confirm the structures of isolated compounds from P. quassioides, specific NMR-based metabolomic studies dedicated to identifying the biosynthetic intermediates of this compound have not been extensively reported in the readily available literature. Such studies would involve analyzing metabolic profiles at different stages of biosynthesis to map the formation pathway of this compound.
Data Tables
The following table summarizes the known basic properties of this compound.
| Property | Value | Source |
| Chemical Name | This compound | bvsalud.orgbiocrick.com |
| Molecular Formula | C27H24N4O3 | biocrick.com |
| Molecular Weight | 452.51 g/mol | biocrick.com |
| CAS Number | 1207862-37-0 | biocrick.com |
| Purity | >98% | biocrick.com |
| Source | Stems of Picrasma quassioides | bvsalud.org |
| Chemical Class | Bis-β-carboline alkaloid | uni-rostock.dersc.orgresearchgate.net |
Note: Specific research findings, detailed experimental data, or quantitative results for this compound concerning advanced analytical techniques (HRMS, UHPLC-Orbitrap-Ion Trap MS) and computational approaches (molecular docking, molecular dynamics, in silico predictions, NMR-based metabolomics of biosynthetic intermediates) were not found in the provided literature snippets. Therefore, data tables for these specific applications could not be generated for this compound.
Compound List
this compound
Picrasma quassioides
Quassidine A
Quassidine I
Quassidine J
Quassidine K
Kumudine B
Picrasamide A
Future Research Directions and Perspectives
Exploration of Undiscovered Biosynthetic Pathways
Understanding how quassidine B is synthesized within Picrasma quassioides is crucial for its sustainable sourcing and potential biotechnological production. While a "possible biogenetic pathway" has been proposed for related quassidines (A-D) nih.gov, the specific biosynthetic route for this compound remains largely unelucidated. Furthermore, the biosynthetic pathways of ITHQ-type bis-β-carboline alkaloids, a class to which quassidines I and J (structurally related to this compound) belong, are currently unknown rsc.org. Future research could focus on identifying the genes and enzymes involved in this compound biosynthesis, potentially employing techniques such as comparative genomics, transcriptomics, and enzyme assays. Elucidating these pathways could pave the way for metabolic engineering strategies to enhance this compound production in its natural source or in heterologous systems.
Development of Novel Synthetic Methodologies
The complex bis-β-carboline structure of this compound presents a significant challenge and opportunity for synthetic organic chemists. While total syntheses of related bis-β-carboline alkaloids, such as certain picrasidines, have been achieved using advanced methodologies like regio-selective formal aza-[4 + 2] cycloaddition and late-stage C–H functionalization rsc.org, specific synthetic routes for this compound have not been extensively reported. The resolution of racemic mixtures of related compounds like quassidines I and J into their enantiomers via HPLC has been demonstrated acs.orgnih.gov, highlighting the importance of stereochemistry. Future research could therefore focus on developing efficient and stereoselective synthetic strategies for this compound. This would not only provide access to larger quantities of the compound for further study but also enable the creation of structural analogs for structure-activity relationship (SAR) investigations.
Identification of New Molecular Targets
Picrasma quassioides is known to produce a diverse array of alkaloids with various pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects researchgate.netresearchgate.netmdpi.comspandidos-publications.comresearchgate.net. Related compounds such as quassidines I and J have exhibited cytotoxicity against cancer cell lines acs.orgnih.govmdpi.comspandidos-publications.com, while others have shown potential as anti-quorum sensing agents or inhibitors of bacterial proteins researchgate.netfrontiersin.orgnih.govresearchgate.netplos.orgsemanticscholar.org. Quassidine F, for instance, has been noted for its inhibition of the iNOS signaling pathway spandidos-publications.comresearchgate.net. Given this background, this compound may possess novel biological activities and molecular targets that are yet to be discovered. Future research efforts could involve screening this compound against a broad spectrum of biological targets, including enzymes, receptors, and cellular pathways relevant to various diseases. Identifying specific molecular targets would be a critical step towards understanding its potential therapeutic applications.
Advanced Computational Modeling for Lead Optimization
Computational approaches, including molecular docking, molecular dynamics simulations, and pharmacokinetic predictions (ADMET), have proven valuable in assessing the potential of natural products as drug candidates researchgate.netfrontiersin.orgnih.govresearchgate.netplos.orgsemanticscholar.org. Studies on related compounds have utilized these methods to predict binding affinities to targets like CviR and XopQ, and to evaluate drug-likeness properties. For this compound, advanced computational modeling could be employed to predict its interactions with potential biological targets, thereby guiding experimental validation. Furthermore, quantitative structure-activity relationship (QSAR) studies, informed by computational modeling, could be developed to understand how structural modifications to this compound might influence its biological activity, facilitating the design of more potent and selective analogs for therapeutic development.
Table 1: Known Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C27H24N4O3 | biocrick.com |
| Molecular Weight | 452.51 g/mol | biocrick.com |
Compound List
this compound
Q & A
Q. How can researchers critically evaluate conflicting bioactivity claims for this compound in primary literature?
- Methodological Answer : Perform a risk-of-bias assessment using tools like ROBIS or GRADE. Scrutinize methodological rigor (e.g., controls, statistical power) and contextual factors (e.g., compound source, purity). Use citation tracing to identify foundational studies and assess their alignment with current hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
